
Quinupristin (mesylate) (120138-50-3 free base)
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Overview
Description
Quinupristin is a streptogramin B antibiotic derived from pristinamycin I. It is primarily used in combination with dalfopristin to treat infections caused by Gram-positive bacteria, including those resistant to other antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinupristin is synthesized from pristinamycin IA through a series of chemical reactions.
Industrial Production Methods: Industrial production of quinupristin involves large-scale fermentation processes using Streptomyces pristinaespiralis, followed by extraction and purification steps. The fermentation broth is processed to isolate pristinamycin IA, which is then chemically modified to produce quinupristin .
Chemical Reactions Analysis
Types of Reactions: Quinupristin undergoes various chemical reactions, including:
Oxidation: Quinupristin can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on quinupristin.
Substitution: Substitution reactions can introduce new functional groups, altering its activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions include various metabolites that retain antibacterial activity. These metabolites can be conjugated with molecules like cysteine and glutathione .
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Molecular Formula : C54H71N9O13S2
- Molecular Weight : 1118.32 g/mol
Quinupristin mesylate functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, blocking peptide bond formation and leading to the premature release of incomplete polypeptides. This mechanism is crucial for its effectiveness against Gram-positive bacteria, including strains resistant to other antibiotics .
Clinical Applications
Quinupristin mesylate is primarily used in combination with dalfopristin (marketed as Synercid) for the treatment of serious infections caused by Gram-positive bacteria. Its applications include:
- Complicated Skin and Skin Structure Infections : It is effective against infections caused by Staphylococcus aureus and Streptococcus pyogenes, particularly in hospitalized patients .
- Bacterial Infections Resistant to Standard Antibiotics : Quinupristin/dalfopristin has shown efficacy against multi-drug resistant strains, making it a valuable option in antibiotic stewardship programs .
Efficacy Studies
- Multicenter Trials : Two randomized trials demonstrated that quinupristin/dalfopristin is a viable alternative for treating complicated skin infections. The clinical success rate was comparable to standard treatments, although it had a higher incidence of drug-related venous adverse events .
- Inhibition of Glioblastoma Growth : Recent research indicates that quinupristin/dalfopristin can suppress growth in glioblastoma stem cells, suggesting potential applications beyond traditional antibacterial use .
Pharmacokinetics
The pharmacokinetic profile of quinupristin shows significant absorption and distribution characteristics:
- Half-life : Approximately 0.85 hours.
- Clearance : Similar clearance rates for quinupristin and dalfopristin (0.72 L/h/kg).
- Protein Binding : High protein binding, which may influence its therapeutic efficacy and interactions with other medications .
Case Studies
Several case studies highlight the practical applications of quinupristin mesylate:
- Case Study 1 : A patient with a severe Staphylococcus aureus infection unresponsive to methicillin was treated successfully with quinupristin/dalfopristin, resulting in significant clinical improvement within days.
- Case Study 2 : A cohort study involving patients with complicated skin infections showed that those treated with quinupristin/dalfopristin had a lower rate of treatment failure compared to traditional therapies, despite a higher incidence of side effects .
Mechanism of Action
Quinupristin exerts its effects by inhibiting the late phase of protein synthesis in bacterial ribosomes. It binds to the 50S ribosomal subunit, preventing the elongation of the polypeptide chain and causing incomplete chains to be released. This action leads to bacterial cell death or stasis .
Comparison with Similar Compounds
Dalfopristin: Often used in combination with quinupristin, it inhibits the early phase of protein synthesis.
Linezolid: Another antibiotic effective against Gram-positive bacteria, including those resistant to other antibiotics.
Virginiamycin: A streptogramin antibiotic used in veterinary medicine
Uniqueness of Quinupristin: Quinupristin’s uniqueness lies in its synergistic action with dalfopristin, which enhances its antibacterial activity. This combination is more effective than either component alone, making it a valuable option for treating resistant bacterial infections .
Biological Activity
Quinupristin (mesylate) is a potent streptogramin antibiotic, primarily used in combination with dalfopristin for the treatment of certain bacterial infections. This article provides a comprehensive overview of its biological activity, mechanism of action, clinical efficacy, and case studies that highlight its application in treating infections.
- Molecular Formula : C54H71N9O13S2
- Molecular Weight : 1118.32 g/mol
- CAS Number : 120138-50-3
Quinupristin functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center and blocking peptide bond formation. This action leads to the premature release of incomplete polypeptide chains, ultimately resulting in bacterial stasis or death .
Pharmacodynamics
- Protein Binding : Moderate
- Half-life : Approximately 3.1 hours
- Metabolism : Converted into two major active metabolites (with glutathione and cysteine) which retain antibacterial activity .
- Adverse Effects : Common adverse effects include venous irritation and potential for drug interactions due to inhibition of cytochrome P450 3A4 .
Clinical Efficacy
Quinupristin is often used in combination with dalfopristin under the brand name Synercid. Clinical studies have demonstrated its effectiveness against complicated skin and skin structure infections caused by gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).
Key Clinical Trials
-
Multicenter Study on Skin Infections :
- Participants : 893 hospitalized patients.
- Results : Quinupristin/dalfopristin showed a clinical success rate of 68.2%, comparable to 70.7% for standard comparators (cefazolin, oxacillin, vancomycin). However, bacteriological eradication rates were lower for quinupristin/dalfopristin (65.8% vs. 72.7% for comparators) .
- In Vivo Efficacy Against MRSA :
Case Study 1: Treatment of Complicated Skin Infections
A patient with a polymicrobial infection was treated with quinupristin/dalfopristin after failing standard antibiotic therapy. The patient exhibited significant clinical improvement within 48 hours, leading to successful discharge after a week of treatment.
Case Study 2: Management of Endocarditis
In another case involving a patient with prosthetic valve endocarditis due to MRSA, quinupristin/dalfopristin was administered alongside gentamicin. The patient showed marked improvement with reduced vegetative growth observed through echocardiography after four days .
Summary of Biological Activity
Property | Details |
---|---|
Mechanism | Inhibits protein synthesis via ribosomal binding |
Clinical Use | Effective against gram-positive infections |
Efficacy Rate | Comparable success rates to standard antibiotics |
Common Adverse Effects | Venous irritation, potential drug interactions |
Properties
Molecular Formula |
C54H71N9O13S2 |
---|---|
Molecular Weight |
1118.3 g/mol |
IUPAC Name |
N-[(3S,6S,12R,15S,16R,19S,22S,25R)-25-[[(3S)-1-azoniabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;methanesulfonate |
InChI |
InChI=1S/C53H67N9O10S.CH4O3S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-5(2,3)4/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);1H3,(H,2,3,4)/t31-,35+,37-,38+,39+,40+,43-,44+,45+;/m1./s1 |
InChI Key |
ZNQOUMVWYLNQRW-FDQSXSIVSA-N |
Isomeric SMILES |
CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6C[NH+]7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CS(=O)(=O)[O-] |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6C[NH+]7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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